3-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
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Description
The description of a compound usually includes its IUPAC name, molecular formula, and structure. The structure can be represented in various formats such as SMILES or InChI strings.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process is usually optimized to increase yield, reduce cost, and minimize environmental impact.Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods. These techniques can provide information about the arrangement of atoms in the molecule and the type of chemical bonds present.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. This can provide information about its reactivity, stability, and possible applications.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound such as its melting point, boiling point, solubility, and reactivity can be determined through various experimental techniques.Safety And Hazards
The safety and hazards associated with a compound are usually determined through toxicology studies. This can provide information about its potential effects on human health and the environment.
Future Directions
Based on the results of the above analyses, researchers can suggest future directions for the study of the compound. This could involve further optimization of the synthesis process, exploration of its potential applications, or investigation of its mechanism of action.
Please note that the above steps are general and the specific methods used can vary depending on the nature of the compound and the research question. It’s also important to note that the study of a new compound is a collaborative effort that involves chemists, biologists, pharmacologists, and other scientists. Each of these experts brings their own unique perspective and expertise to the project.
properties
IUPAC Name |
3-chloro-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN6O/c21-15-4-1-3-14(13-15)20(28)24-17-7-5-16(6-8-17)23-18-9-10-19(26-25-18)27-12-2-11-22-27/h1-13H,(H,23,25)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUCNKYBGBWWJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide |
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